molecular formula C14H26O2S B12528672 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol CAS No. 669768-90-5

8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol

Cat. No.: B12528672
CAS No.: 669768-90-5
M. Wt: 258.42 g/mol
InChI Key: AFCQDHNLGSGZQT-UHFFFAOYSA-N
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Description

8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is an organic compound that features a sulfanyl group attached to a hydroxybutyl chain, along with a dimethylocta-2,6-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol typically involves the reaction of a suitable precursor with 4-hydroxybutyl sulfanyl groups under controlled conditions. One common method involves the use of acyclic halides such as 4-bromobutyl acetate, which reacts with the precursor in the presence of a base like potassium carbonate . The reaction is carried out at room temperature, yielding the desired product in good yields (68-90%).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the octa-2,6-dien-1-ol backbone can be reduced to form saturated compounds.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the sulfanyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is unique due to its combination of a hydroxybutyl sulfanyl group with a dimethylocta-2,6-dien-1-ol backbone, providing distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

669768-90-5

Molecular Formula

C14H26O2S

Molecular Weight

258.42 g/mol

IUPAC Name

8-(4-hydroxybutylsulfanyl)-3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C14H26O2S/c1-13(8-10-16)6-5-7-14(2)12-17-11-4-3-9-15/h7-8,15-16H,3-6,9-12H2,1-2H3

InChI Key

AFCQDHNLGSGZQT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC=C(C)CSCCCCO

Origin of Product

United States

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